N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride
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Overview
Description
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of the Final Compound: The acylated piperazine is reacted with 4-methyl-1-piperazine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and an acetamide group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
97111-11-0 |
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Molecular Formula |
C16H25Cl2N3O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[4-[2-(4-methylpiperazin-1-yl)propanoyl]phenyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-12(19-10-8-18(3)9-11-19)16(21)14-4-6-15(7-5-14)17-13(2)20;;/h4-7,12H,8-11H2,1-3H3,(H,17,20);2*1H |
InChI Key |
MBWOYKSHCZQXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCN(CC2)C.Cl.Cl |
Origin of Product |
United States |
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